molecular formula C8H14ClNO2 B7865701 2-Chloro-1-(4-methoxypiperidin-1-yl)ethanone

2-Chloro-1-(4-methoxypiperidin-1-yl)ethanone

Cat. No.: B7865701
M. Wt: 191.65 g/mol
InChI Key: UGTIPWOWTZLDSR-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-methoxypiperidin-1-yl)ethanone is a chloroethanone derivative featuring a 4-methoxypiperidine substituent. The compound’s structure comprises a ketone group at position 1, a chlorine atom at position 2, and a 4-methoxy-substituted piperidine ring attached to the ethanone core. This configuration imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis and drug discovery.

Properties

IUPAC Name

2-chloro-1-(4-methoxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c1-12-7-2-4-10(5-3-7)8(11)6-9/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTIPWOWTZLDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-methoxypiperidin-1-yl)ethanone typically involves the reaction of 4-methoxypiperidine with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

    Step 1: 4-methoxypiperidine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine.

    Step 2: The reaction mixture is stirred at room temperature for several hours.

    Step 3: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 2-Chloro-1-(4-methoxypiperidin-1-yl)ethanone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-methoxypiperidin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Products include azides, nitriles, and substituted amines.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

2-Chloro-1-(4-methoxypiperidin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-methoxypiperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Piperidine/Piperazine Derivatives

Compounds with piperidine or related heterocycles attached to the ethanone core share similarities in reactivity but differ in substituent effects:

Compound Name Substituent Key Features Applications/Activity Reference
2-Chloro-1-(4-methoxypiperidin-1-yl)ethanone 4-Methoxy piperidine Electron-donating methoxy group enhances solubility; stable piperidine ring Potential intermediate for bioactive molecules Target
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone 4-(2,4-Difluorobenzoyl) piperidine Electron-withdrawing benzoyl group; rigid structure Risperidone impurity
2-Chloro-1-[5-chloro-2-(1-methyl-piperidin-4-ylamino)-phenyl]-ethanone Piperidine-amino-phenyl Piperidine as part of aniline substituent; steric hindrance Antimicrobial screening candidate
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Tetrazole-piperidine hybrid Dual heterocyclic system; high yields (44–78%) Anticonvulsant derivatives

Key Findings :

  • The 4-methoxy group in the target compound likely improves aqueous solubility compared to non-polar substituents (e.g., benzoyl in ).
  • Piperidine derivatives with electron-withdrawing groups (e.g., difluorobenzoyl) exhibit reduced nucleophilic substitution reactivity at the chloro position due to decreased electrophilicity .
  • Hybrid systems like tetrazole-piperidine ethanones demonstrate enhanced biological activity, suggesting synergistic effects between heterocycles .

Aryl-Substituted Chloroethanones

Aromatic substituents on chloroethanones exhibit distinct electronic and steric profiles:

Compound Name Substituent Key Features Applications/Activity Reference
2-Chloro-1-(4-methoxyphenyl)ethanone 4-Methoxyphenyl Electron-donating methoxy; high stereoselectivity in reactions Darzens condensation substrate
2-Chloro-1-(3-nitrophenyl)ethanone 3-Nitrophenyl Strong electron-withdrawing nitro group; high reactivity Precursor for oxirane synthesis
2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone 7-Methoxyindole Planar aromatic system; moderate yields (23%) Anticancer agent intermediate

Key Findings :

  • 4-Methoxyphenyl analogs (e.g., ) show higher reactivity in condensation reactions compared to nitro-substituted derivatives due to balanced electronic effects.
  • Indole-substituted chloroethanones (e.g., ) exhibit lower synthetic yields (11–23%) compared to piperidine derivatives, likely due to steric challenges in indole functionalization.

Other Heterocyclic Derivatives

Compounds with non-piperidine heterocycles highlight divergent applications:

Compound Name Substituent Key Features Applications/Activity Reference
2-Chloro-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone Pyrrolopyridine Fused bicyclic system; planar structure Precursor for azatryptamine synthesis
2-Chloro-1-(10H-azaphenothiazin-10-yl)ethanone Azaphenothiazine Sulfur-containing heterocycle; extended conjugation Antimicrobial agents

Key Findings :

  • Pyrrolopyridine derivatives (e.g., ) are tailored for neuroactive compound synthesis, leveraging their aromaticity for π-π interactions.
  • Azaphenothiazine analogs (e.g., ) demonstrate broader antimicrobial activity, attributed to the sulfur atom’s role in membrane disruption.

Biological Activity

2-Chloro-1-(4-methoxypiperidin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound 2-Chloro-1-(4-methoxypiperidin-1-yl)ethanone features a chloro substituent and a piperidine ring, which are known to influence its pharmacological activity. The molecular formula is C9H10ClNOC_9H_{10}ClNO, with a molecular weight of approximately 185.63 g/mol. Its structure can be represented as follows:

Structure Cl C O C OC N \text{Structure }\text{Cl C O C OC N }

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Anticancer Activity

One of the primary areas of investigation for 2-Chloro-1-(4-methoxypiperidin-1-yl)ethanone is its anticancer potential. Studies have shown that derivatives of piperidine can act as inhibitors of epidermal growth factor receptor (EGFR) mutations, which are commonly implicated in various cancers.

Table 1: Summary of Anticancer Activity

CompoundTargetIC50 (nM)Reference
2-Chloro-1-(4-methoxypiperidin-1-yl)ethanoneEGFR L858R/T790M130
Compound AEGFR50
Compound BEGFR75

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound exhibits moderate clearance rates and bioavailability in animal models. For instance, one study reported a clearance rate of 49mL min kg49\,\text{mL min kg} in CD-1 mice, with bioavailability exceeding 100%100\%, suggesting possible saturation effects during metabolism .

Table 2: Pharmacokinetic Profile

ParameterValue
Clearance (CL)49 mL/min/kg
Bioavailability>100%
Half-life (T1/2)4.7 hours

In Vivo Studies

In vivo studies conducted on murine models have shown promising results regarding the antitumor efficacy of the compound. For example, when administered at doses of 30mg kg30\,\text{mg kg} and 100mg kg100\,\text{mg kg}, significant tumor growth inhibition was observed in xenograft models .

Safety Profile

The safety profile has been assessed through various toxicity studies. Early findings suggest that while the compound shows efficacy against cancer cells, it also requires further investigation into its long-term effects and potential side effects.

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